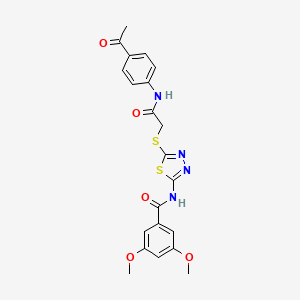

N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

Descripción

This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a 3,5-dimethoxybenzamide group and at the 5-position with a thioether-linked 4-acetylphenylacetamide moiety. The 1,3,4-thiadiazole scaffold is known for its electron-deficient aromatic system, enabling π-π stacking and hydrogen-bonding interactions critical for biological activity .

Propiedades

IUPAC Name |

N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O5S2/c1-12(26)13-4-6-15(7-5-13)22-18(27)11-31-21-25-24-20(32-21)23-19(28)14-8-16(29-2)10-17(9-14)30-3/h4-10H,11H2,1-3H3,(H,22,27)(H,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAARRBTZUYOYBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide typically involves multiple steps:

Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Acetylphenyl Group: This step involves the acylation of aniline derivatives to introduce the acetyl group, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Coupling Reactions: The final step involves coupling the thiadiazole derivative with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processes with appropriate safety measures.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinone derivatives.

Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Nitro or halogenated derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

Material Science: Its derivatives can be used in the synthesis of polymers with specific properties.

Biology

Antimicrobial Agents: Thiadiazole derivatives are known for their antimicrobial properties, making this compound a potential candidate for developing new antibiotics.

Anticancer Research: The compound’s ability to interact with biological macromolecules makes it a potential candidate for anticancer drug development.

Medicine

Drug Development: Its structural features make it a potential lead compound for the development of drugs targeting specific enzymes or receptors.

Industry

Agriculture: The compound can be used in the development of pesticides or herbicides due to its biological activity.

Mecanismo De Acción

The mechanism of action of N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The thiadiazole ring can interact with metal ions in enzymes, inhibiting their activity. The amide and methoxy groups can form hydrogen bonds with biological macromolecules, affecting their function.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The compound’s structural analogues differ primarily in substituents on the thiadiazole core and adjacent side chains. Key comparisons include:

Table 1: Substituent Effects on Melting Points and Yields

Key Observations :

- Bulky substituents (e.g., 4-chlorobenzyl in 5e) lower melting points compared to smaller groups (e.g., methylthio in 5f) due to reduced crystal lattice stability .

- The target compound’s 4-acetylphenyl group may similarly reduce melting points compared to halogenated analogues like 15o .

Anticancer Activity

The thiadiazole core is frequently explored for antitumor applications. Selected IC₅₀ values from analogues:

Table 2: Anticancer Activity of Thiadiazole Derivatives

| Compound ID/Ref. | Substituents | Cell Line (IC₅₀, μM) |

|---|---|---|

| 15o | 3,5-Dichlorobenzyl + quinazoline | PC-3: 1.96 ± 0.15 |

| 4y | p-Tolylamino | MCF7: 0.084 ± 0.020 |

| Target Compound | 4-Acetylphenyl + dimethoxy | Not reported |

Key Observations :

- Electron-withdrawing groups (e.g., dichloro in 15o) enhance activity against prostate cancer (PC-3) .

Antibacterial Activity

Oxadiazole derivatives (e.g., compound 10 ) with chloroacetyl groups show Gram-positive antibacterial activity (MIC: 8–16 μg/mL). The target compound’s acetyl group may confer moderate activity, though thiadiazoles generally exhibit weaker antibacterial effects compared to oxadiazoles .

Structural and Electronic Comparisons

- Hydrogen-Bonding Capacity: The 3,5-dimethoxybenzamide group in the target compound provides hydrogen-bond acceptors (methoxy oxygen) and donors (amide NH), similar to the p-tolylamino group in 4y .

- Solubility : Methoxy groups in the target compound likely enhance aqueous solubility compared to chlorinated analogues like 5e or 15o .

Actividad Biológica

Overview

N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound classified under thiadiazole derivatives. Thiadiazoles are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The compound features a thiadiazole ring substituted with various functional groups that contribute to its biological activity. The presence of the acetylphenyl and dimethoxybenzamide moieties enhances its interaction with biological targets.

Thiadiazole derivatives often exhibit their biological activity through several mechanisms:

- Cell Membrane Interaction : The mesoionic nature of thiadiazoles allows them to effectively cross cellular membranes and interact with intracellular targets.

- Inhibition of Key Enzymes : These compounds can inhibit various enzymes involved in critical biochemical pathways. For instance, they have been shown to inhibit RNA and DNA synthesis without affecting protein synthesis, making them potential candidates for anticancer therapies .

- Targeting Kinases : Thiadiazole derivatives can interact with kinases involved in tumorigenesis, disrupting cancer cell proliferation .

Anticancer Activity

Research indicates that thiadiazole derivatives possess significant anticancer properties. For example:

- In vitro studies demonstrated that related compounds inhibited the proliferation of cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer), with IC50 values indicating effective cytotoxicity .

- The mechanism involves the targeting of uncontrolled DNA replication and cell division characteristic of neoplastic diseases .

Antimicrobial Activity

Thiadiazole derivatives have also shown promising results against various microbial strains:

- They exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, some derivatives have demonstrated higher efficacy than standard antibiotics like streptomycin .

- Antifungal properties have been noted against strains such as Aspergillus niger and Candida albicans.

Other Biological Activities

The compound's potential extends to other areas:

- Anti-inflammatory : Some studies suggest that thiadiazole derivatives may reduce inflammation markers in various models .

- Antioxidant Activity : The ability to scavenge free radicals contributes to their protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological efficacy of thiadiazole derivatives:

Pharmacokinetics

The pharmacokinetic profile of N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide suggests favorable absorption and distribution due to its ability to cross cell membranes effectively. Factors such as pH and the presence of other molecules can influence its bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.